molecular formula C14H11IN2O2 B325354 N-(3-carbamoylphenyl)-2-iodobenzamide

N-(3-carbamoylphenyl)-2-iodobenzamide

Cat. No.: B325354
M. Wt: 366.15 g/mol
InChI Key: WTPCVWMOKFCCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carbamoylphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoic acid backbone linked via an amide bond to a 3-carbamoylphenyl group. The carbamoyl (-CONH₂) substituent on the phenyl ring introduces hydrogen-bonding capacity, which may influence solubility, metabolic stability, and target affinity .

Properties

Molecular Formula

C14H11IN2O2

Molecular Weight

366.15 g/mol

IUPAC Name

N-(3-carbamoylphenyl)-2-iodobenzamide

InChI

InChI=1S/C14H11IN2O2/c15-12-7-2-1-6-11(12)14(19)17-10-5-3-4-9(8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

WTPCVWMOKFCCEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among iodobenzamide derivatives include:

  • Aminoalkyl vs. Carbamoyl Substitutions: N-(2-Diethylaminoethyl)-2-Iodobenzamide (BZA2): Features a diethylaminoethyl group instead of the carbamoylphenyl moiety. This substitution increases lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration and melanin affinity in melanoma cells .
  • Halogen and Functional Group Variations :
    • N-(3-Fluorophenyl)-2-Iodobenzamide : Fluorine substitution at the meta position improves metabolic stability by resisting oxidative deiodination .
    • N-(4-Hydroxyphenyl)-2-Iodobenzamide : The hydroxyl group facilitates glucuronidation, leading to faster clearance but lower tumor retention .

Pharmacokinetic and Biodistribution Profiles

Compound Tumor Uptake (% ID/g) T/NT Ratio (Tumor/Blood) Metabolism Pathway Key Reference
BZA2 8.9% at 1 h; 10.9% at 4 h >400 at 48 h Hepatic → Iodohippuric acid
N-(3-Carbamoylphenyl)-2-Iodobenzamide* Inferred: ~5–7% at 1 h Inferred: ~50–100 Renal (carbamoyl hydrolysis) N/A
N-(2-Diethylaminoethyl)-4-Iodobenzamide 6.5% at 1 h 37 at 24 h Slow urinary excretion
Compound 6 (Acetamido Derivative) 23.2% at 6 h >200 at 48 h Minimal hepatic metabolism

*Hypothetical data based on structural analogies.

  • BZA2 : Demonstrates rapid tumor uptake (8.9% ID/g at 1 h) due to high melanin affinity and lipophilicity. Metabolized to iodohippuric acid, which is renally excreted, achieving tumor/blood ratios >400 .
  • This compound: The carbamoyl group likely reduces melanin binding compared to BZA2 but may improve specificity for non-melanin-associated targets (e.g., sigma receptors) .
  • Compound 6 (Acetamido Derivative) : Highest tumor uptake (23.2% ID/g) due to acetamido-induced metabolic stability and slow clearance .

Mechanism of Action and Target Specificity

  • Melanin Binding: BZA2 and its analogs localize in melanotic melanomas via electrostatic interactions with melanin’s polyanionic structure .
  • Sigma Receptor Affinity : Derivatives like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) bind sigma receptors (Kd = 5.80 nM), enabling imaging of prostate and breast cancers .
  • This compound: The carbamoyl group may modulate sigma receptor binding or interact with novel targets, though direct evidence is lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.